Cholecystokinin-33 (1-21) (porcine)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

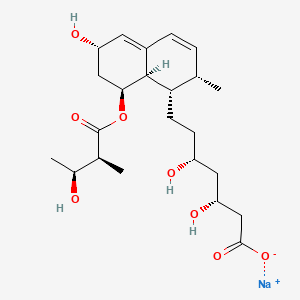

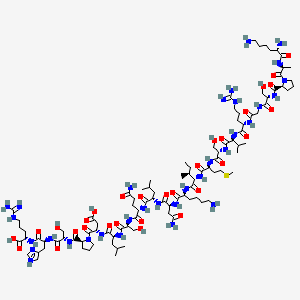

Cholecystokinin-33 (1-21) (porcine), also known as CCK, is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein . It is synthesized and secreted by enteroendocrine cells in the duodenum and cerebral neurons . The sequence of this peptide is H-Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg-OH .

Synthesis Analysis

Porcine cholecystokinin-33 has been synthesized on solid phase and characterized both chemically and biologically . A new anchor molecule (4-succinylamido-2,2’,4’-trimethoxybenzhydrylamine) was designed and coupled to aminomethyl-polystyrene . The peptide was cleaved off the support with 50% trifluoroacetic acid .Molecular Structure Analysis

The primary translational product, preproCCK, has 115 amino acid residues . The concentrations of CCK mRNA in cerebrocortical tissue are similar to that of the duodenal mucosa .Chemical Reactions Analysis

Cholecystokinin (CCK) was discovered in 1928 in jejunal extracts as a gallbladder contraction factor . It was later shown to be a member of a peptide family, which are all ligands for the CCK 1 and CCK 2 receptors .Physical And Chemical Properties Analysis

The molecular weight of Cholecystokinin-33 (1-21) (porcine) is 2321.71 g/mol . Its formula is C98H169N33O30S .Wissenschaftliche Forschungsanwendungen

Tissue-specific Processing of Procholecystokinin

Cholecystokinin (CCK) plays a crucial role as a peptide hormone in the gut and a peptide transmitter in the brain. The processing of proCCK varies significantly between the brain and the gut. In the brain, CCK-8 is the predominant form, while in the gut, a mixture of small and larger CCK-peptides are found, with CCK-33 or CCK-22 often predominating. This differential processing is largely due to the action of prohormone convertases PC1 and PC2, which are essential for the endoproteolytic cleavage of proCCK. These findings shed light on the tissue-specific maturation of hormonal CCK in the gut and brain proCCK, highlighting the distinct roles of PC1 and PC2 in these processes (Rehfeld et al., 2003).

Role in Appetite Control and Body Weight Regulation

CCK has been identified as a key factor in the regulation of appetite and energy intake. Despite its role in the acute regulation of appetite, evidence suggests that CCK receptor agonists or modulation of endogenous CCK's actions have limited long-term effects on energy intake management. This indicates that while CCK contributes to short-term appetite suppression, manipulating its pathways may not be effective for long-term obesity management (Little et al., 2005).

Unique Activities of Cholecystokinin-58

Recent research highlights the distinctive functions of CCK-58, the largest form of cholecystokinin detected in blood and tissue, suggesting it may be the predominant circulating form in mammals. CCK-58's unique actions, such as stimulating water secretion from the pancreas without inducing pancreatitis at supramaximal doses, emphasize the need to reevaluate previous studies conducted with shorter forms of cholecystokinin like CCK8. This could have significant implications for understanding cholecystokinin's role in health and disease (Green & Reeve, 2008).

Cholecystokinin in Pain and Anxiety Disorders

Cholecystokinin is implicated in the neurobiology of panic and anxiety disorders. Clinical and basic studies support cholecystokinin's involvement in these conditions, with cholecystokinin-tetrapeptide inducing panic attacks in patients with panic disorder and in animal models, cholecystokinin antagonists significantly decreasing the anxiogenic effects of cholecystokinin agonists. These findings suggest a potential therapeutic role for cholecystokinin modulation in treating panic and anxiety disorders (Bradwejn et al., 1992).

Cholecystokinin-Induced Gastroprotection

Research indicates that cholecystokinin plays an important role in the gastric mucosal defense system, suggesting that the release of CCK may protect the stomach from injury by luminal irritants. This protective mechanism of CCK, along with its physiological regulation of pancreatic protein secretion, gallbladder contractility, and gut motility, underscores its significance beyond digestion (West & Mercer, 2004).

Safety And Hazards

Zukünftige Richtungen

Over the last decades, CCK expression has also been encountered in tumors (neuroendocrine tumors, cerebral astrocytomas, gliomas, acoustic neuromas, and specific pediatric tumors) . Recently, a metastatic islet cell tumor was found to cause a specific CCKoma syndrome, suggesting that circulating CCK may be a useful tumor marker .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H169N33O30S/c1-11-51(8)76(129-82(146)58(28-35-162-10)116-87(151)68(46-135)127-92(156)75(50(6)7)128-81(145)55(22-16-31-109-97(104)105)114-73(138)42-111-78(142)65(43-132)125-90(154)69-24-18-33-130(69)94(158)52(9)113-77(141)54(101)20-12-14-29-99)93(157)117-56(21-13-15-30-100)79(143)122-63(39-72(103)137)86(150)119-60(36-48(2)3)83(147)115-57(26-27-71(102)136)80(144)124-66(44-133)88(152)120-61(37-49(4)5)84(148)123-64(40-74(139)140)95(159)131-34-19-25-70(131)91(155)126-67(45-134)89(153)121-62(38-53-41-108-47-112-53)85(149)118-59(96(160)161)23-17-32-110-98(106)107/h41,47-52,54-70,75-76,132-135H,11-40,42-46,99-101H2,1-10H3,(H2,102,136)(H2,103,137)(H,108,112)(H,111,142)(H,113,141)(H,114,138)(H,115,147)(H,116,151)(H,117,157)(H,118,149)(H,119,150)(H,120,152)(H,121,153)(H,122,143)(H,123,148)(H,124,144)(H,125,154)(H,126,155)(H,127,156)(H,128,145)(H,129,146)(H,139,140)(H,160,161)(H4,104,105,109)(H4,106,107,110)/t51-,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNFIRAZDRTPBT-KGCFEYSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H169N33O30S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2321.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholecystokinin-33 (1-21) (porcine) | |

CAS RN |

101831-07-6 |

Source

|

| Record name | Cholecystokinin 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)